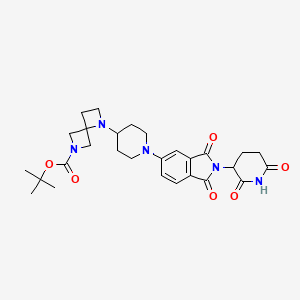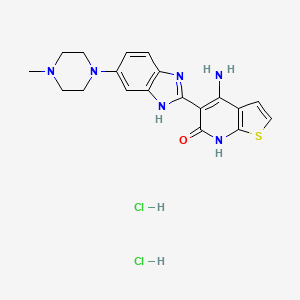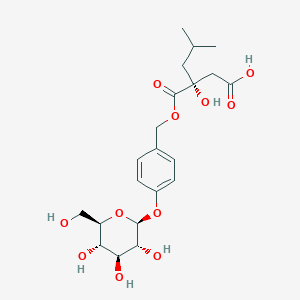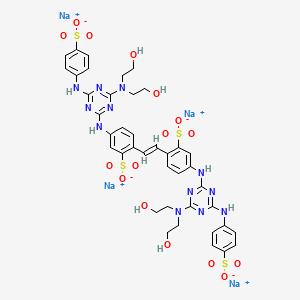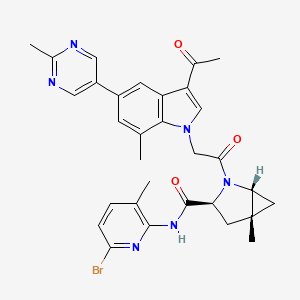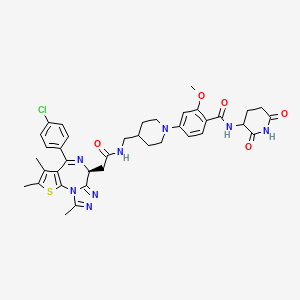
PROTAC BRD4 Degrader-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC BRD4 Degrader-22 is a compound designed to target and degrade the BRD4 protein. This compound is part of the PROTAC (Proteolysis Targeting Chimera) technology, which uses small molecules to induce the degradation of specific proteins via the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. By targeting BRD4, this compound can modulate various biological processes, making it a valuable tool in scientific research and potential therapeutic applications .
Méthodes De Préparation
The synthesis of PROTAC BRD4 Degrader-22 involves several steps, including the preparation of the ligand for BRD4, the linker, and the ligand for the E3 ubiquitin ligase. The synthetic route typically involves:
Preparation of the BRD4 ligand: This step involves synthesizing a molecule that can specifically bind to the BRD4 protein.
Preparation of the linker: The linker connects the BRD4 ligand to the E3 ubiquitin ligase ligand. It is usually synthesized through a series of organic reactions.
Preparation of the E3 ubiquitin ligase ligand: This ligand binds to the E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein.
Coupling reactions: The BRD4 ligand, linker, and E3 ubiquitin ligase ligand are coupled together through a series of chemical reactions to form the final PROTAC molecule
Analyse Des Réactions Chimiques
PROTAC BRD4 Degrader-22 undergoes several types of chemical reactions, including:
Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.
Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling reactions: These reactions involve the formation of a bond between two molecules. .
Applications De Recherche Scientifique
PROTAC BRD4 Degrader-22 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of the BRD4 protein and its interactions with other molecules.
Biology: It is used to investigate the biological functions of BRD4 and its role in various cellular processes, such as gene expression and cell signaling.
Medicine: It has potential therapeutic applications in treating diseases associated with abnormal BRD4 activity, such as cancer and inflammatory diseases.
Industry: It can be used in the development of new drugs and therapeutic strategies targeting BRD4 .
Mécanisme D'action
PROTAC BRD4 Degrader-22 exerts its effects by inducing the degradation of the BRD4 protein. The compound binds to both the BRD4 protein and the E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the disruption of its role in gene expression and other cellular processes, thereby modulating various biological functions .
Comparaison Avec Des Composés Similaires
PROTAC BRD4 Degrader-22 is unique compared to other similar compounds due to its specific targeting of the BRD4 protein and its ability to induce rapid and reversible degradation. Similar compounds include:
ARV-825: Another PROTAC that targets BRD4, but with different ligands and linkers.
MZ1: A PROTAC that targets BRD4 and has been used in various studies to investigate the mechanism of action of PROTACs.
ZXH-3-26: A PROTAC that targets BRD4 and has been used in studies related to liquid-liquid phase separation .
This compound stands out due to its high specificity and efficiency in degrading BRD4, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C38H41ClN8O5S |
|---|---|
Poids moléculaire |
757.3 g/mol |
Nom IUPAC |
4-[4-[[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]methyl]piperidin-1-yl]-N-(2,6-dioxopiperidin-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C38H41ClN8O5S/c1-20-21(2)53-38-33(20)34(24-5-7-25(39)8-6-24)41-29(35-45-44-22(3)47(35)38)18-32(49)40-19-23-13-15-46(16-14-23)26-9-10-27(30(17-26)52-4)36(50)42-28-11-12-31(48)43-37(28)51/h5-10,17,23,28-29H,11-16,18-19H2,1-4H3,(H,40,49)(H,42,50)(H,43,48,51)/t28?,29-/m0/s1 |
Clé InChI |
BIVJJLVZJPBUMK-XIJSCUBXSA-N |
SMILES isomérique |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC4CCN(CC4)C5=CC(=C(C=C5)C(=O)NC6CCC(=O)NC6=O)OC)C7=CC=C(C=C7)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)

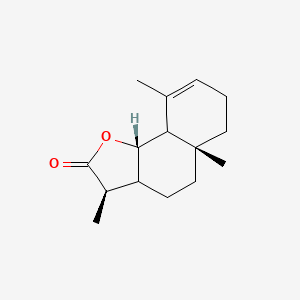

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)

![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
